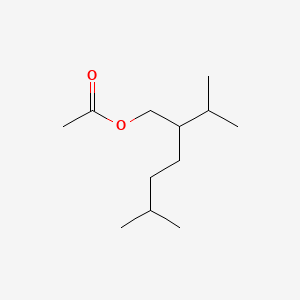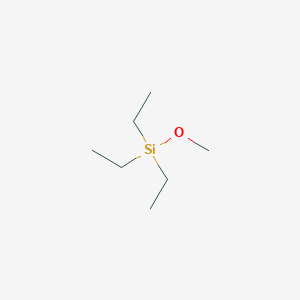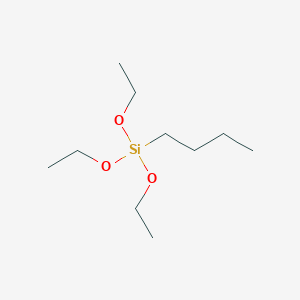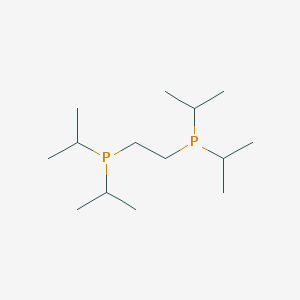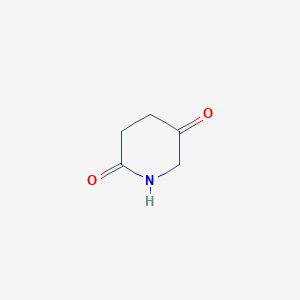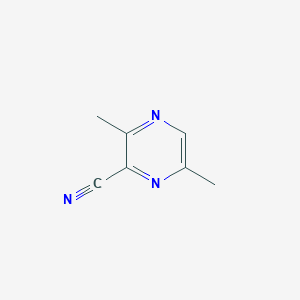
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (EPC) is an organic compound with a molecular formula of C11H12N2O2. It is a colorless, crystalline solid that is soluble in organic solvents and slightly soluble in water. EPC has been studied extensively in the laboratory due to its interesting properties and potential applications.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as an antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agent . Its unique structure and reactivity make it an attractive starting point for drug development.
Supramolecular Chemistry
Supramolecular structures based on pyrazoles have gained attention. Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, along with other derivatives, contributes to our understanding of planar stacking columns in supramolecular assemblies . These insights aid in designing functional materials and molecular devices.
Computational Chemistry
Theoretical studies using density functional theory (DFT) explore the electronic structure, tautomeric stability, and solvent effects of pyrazole derivatives. Researchers investigate how small structural modifications impact their behavior . Ethyl 3-phenyl-1H-pyrazole-5-carboxylate contributes to this computational understanding.
Mecanismo De Acción
Target of Action
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound that primarily interacts with oxiranes . Oxiranes are highly reactive organic compounds that can be used as starting materials for the synthesis of polymers and secondary alcohols with various substituents in the alkyl chain .
Mode of Action
The interaction of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate with its targets is quite fascinating. It reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction results in the formation of a fused oxazine ring .
Biochemical Pathways
The reaction of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate with oxiranes affects the biochemical pathways involved in the synthesis of polymers and secondary alcohols . The compound’s ability to undergo prototropic (azole) tautomerism leads to the formation of isomeric products .
Result of Action
The result of the action of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is the formation of a mixture of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This leads to the formation of a fused oxazine ring .
Action Environment
The action of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the optimal conditions for the reaction of this compound with oxiranes include heating of equimolar amounts of the reactants at 150°C without a solvent under intermittent stirring for 4 hours .
Propiedades
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
5932-30-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in medicinal chemistry?
A: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a valuable starting material in organic synthesis, particularly for creating diverse heterocyclic compounds. [, ] One notable application is its use in synthesizing derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] These derivatives demonstrate potential as xanthine oxidase inhibitors, which are relevant to gout treatment. [] Further research is needed to explore the full therapeutic potential of compounds derived from Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
Q2: How is the structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate utilized in synthetic reactions?
A: The structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate offers multiple reactive sites for chemical modifications. For example, the carboxylate group can undergo reactions like hydrolysis to yield the corresponding carboxylic acid or amidation to form amides. [] Furthermore, the pyrazole ring itself can be further functionalized through electrophilic aromatic substitution reactions. [] Researchers have exploited these reactive sites to synthesize a series of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives. [] The study utilized single crystal X-ray diffraction analysis to confirm the configuration of key intermediates, highlighting the importance of structural characterization in synthetic chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









